Safety Data Sheet (SDS) and handling guidelines for 1-(but-3-yn-1-yl)azepane
Safety Data Sheet (SDS) and handling guidelines for 1-(but-3-yn-1-yl)azepane
Title: Comprehensive Safety Data Sheet (SDS) and Handling Guidelines for 1-(But-3-yn-1-yl)azepane: A Technical Whitepaper for Click Chemistry Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 1-(but-3-yn-1-yl)azepane (CAS: 1342566-16-8)
Executive Summary & Chemical Profiling
In modern drug discovery and bioconjugation, bifunctional small molecule scaffolds are critical for modular synthesis. 1-(but-3-yn-1-yl)azepane is a highly versatile building block featuring a lipophilic azepane (hexamethyleneimine) ring and a terminal alkyne moiety[1]. This dual functionality allows it to act as a tertiary amine pharmacophore while participating in highly specific Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reactions[2].
However, the intersection of a basic tertiary amine and a reactive terminal alkyne presents unique handling, storage, and safety challenges. As a Senior Application Scientist, I have structured this guide to move beyond standard SDS boilerplate, providing you with the mechanistic causality behind its safety protocols and a self-validating experimental workflow for its application.
Table 1: Physicochemical Properties & Implications
| Property | Value | Mechanistic Implication |
| Chemical Name | 1-(but-3-yn-1-yl)azepane | Bifunctional scaffold for bioconjugation[1]. |
| CAS Number | 1342566-16-8 | Unique identifier for procurement and regulatory tracking[3]. |
| Molecular Formula | C10H17N | High carbon-to-heteroatom ratio confers high lipophilicity[3]. |
| Molecular Weight | 151.25 g/mol | Low molecular weight enables rapid membrane permeation[3]. |
| Functional Groups | Tertiary Amine, Terminal Alkyne | Basic (requires acid quench); susceptible to oxidative homocoupling[4]. |
Mechanistic Hazard Assessment (SDS Parameters)
The hazard profile of 1-(but-3-yn-1-yl)azepane is dictated by its two distinct functional groups. Standard azepane derivatives are known to disrupt lipid bilayers due to their basicity, leading to tissue irritation, while terminal alkynes introduce flammability and reactivity risks[4][5].
GHS Hazard Classifications (Extrapolated Class Profile)
Based on structural analogs and terminal alkyne safety data, the following standard GHS hazards apply[5][6]:
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H225 (Flammable Liquid): The butynyl chain lowers the flash point. Volatile vapors can form explosive mixtures with air.
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H315 / H319 (Skin/Eye Irritation): The azepane nitrogen is a Lewis base. Upon contact with physiological moisture, it generates localized alkaline conditions, causing saponification of dermal lipids and severe eye irritation[6].
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H335 (Respiratory Irritation): Inhalation of vapors irritates the respiratory mucosa[6].
Storage and Stability Causality
Terminal alkynes are highly susceptible to auto-oxidation, oligomerization, and polymerization if stored improperly[4].
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Protocol: Store at 4°C in amber vials under an inert atmosphere (Argon or Nitrogen)[3][4].
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Causality: Argon displaces oxygen, preventing oxidative degradation. The amber vial prevents photo-induced radical generation, and the reduced thermal energy (4°C) kinetically halts spontaneous polymerization[4].
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Critical Warning: Never store terminal alkynes in containers with unpassivated heavy metals (e.g., Silver, Copper). Dry metal acetylides are highly shock-sensitive and explosive[2][4].
Experimental Workflows & Self-Validating Protocols
To utilize 1-(but-3-yn-1-yl)azepane safely and effectively, researchers primarily employ it in CuAAC reactions. The following protocol is designed as a self-validating system , ensuring that every step has an observable metric for success, thereby eliminating "black box" experimental failures.
Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Objective: Conjugate 1-(but-3-yn-1-yl)azepane to an azide-functionalized target.
Step-by-Step Methodology:
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Solvent Degassing: Dissolve 1 eq. of 1-(but-3-yn-1-yl)azepane and 1 eq. of the azide target in a 1:1 mixture of t -BuOH/Water. Bubble Argon through the solution for 15 minutes.
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Causality: Removing dissolved oxygen prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne, ensuring high cross-coupling yields[4].
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Catalyst Preparation: In a separate vial, dissolve 0.1 eq. of CuSO4⋅5H2O and 0.5 eq. of Sodium Ascorbate in degassed water.
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Causality: Sodium ascorbate acts as a sacrificial reductant, reducing Cu2+ to the catalytically active Cu+ state and maintaining it there throughout the reaction cycle[2].
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Reaction Execution: Add the catalyst mixture dropwise to the alkyne/azide solution. Stir at room temperature for 12 hours under Argon.
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Self-Validation (Tollens' Test): To confirm complete consumption of 1-(but-3-yn-1-yl)azepane, withdraw a 10 µL aliquot. Mix it with freshly prepared Tollens' reagent ( AgNO3 in dilute NH4OH ).
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Validation Logic: Terminal alkynes react with Ag+ to form a white silver acetylide precipitate[4]. If the reaction is complete, no precipitate will form , validating the total consumption of the hazardous alkyne starting material[4]. (Note: Quench the test aliquot immediately with dilute nitric acid to destroy any explosive silver acetylide traces[4]).
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Fig 1: CuAAC mechanistic pathway for 1-(but-3-yn-1-yl)azepane bioconjugation.
Protocol 2: Post-Reaction Purification & Metal Scavenging
Objective: Remove toxic copper residues and unreacted basic azepane.
Step-by-Step Methodology:
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Acid-Base Extraction: Dilute the reaction mixture with Ethyl Acetate. Wash with 0.1 M HCl.
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Causality: The basic azepane nitrogen becomes protonated ( NH+ ), partitioning unreacted 1-(but-3-yn-1-yl)azepane into the aqueous layer, effectively separating it from the neutral triazole product.
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Metal Scavenging: Treat the organic layer with a metal-scavenging resin (e.g., QuadraPure™ EDTA or supported thiourea) for 2 hours.
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Causality: Trace copper can catalyze the degradation of the final product and is highly toxic in biological assays[4]. The resin chelates the heavy metal.
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Self-Validation (Colorimetric Check): Filter the resin. The resulting organic filtrate must be completely colorless. A blue/green tint indicates residual Cu2+ , requiring a second resin treatment.
Safety & Spill Response Logic
Given the volatility and basicity of 1-(but-3-yn-1-yl)azepane, immediate and logical spill response is mandatory to prevent respiratory injury or fire[6].
Fig 2: Step-by-step hazardous spill response logic for azepane derivatives.
References
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Liu, Z. et al. "Switchable Reactivity between Vinyl Azides and Terminal Alkyne by Nano Copper Catalysis." Organic Letters, ACS Publications, 2019. Available at:[Link]
